![molecular formula C9H9NOS B2768208 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene CAS No. 754190-87-9](/img/structure/B2768208.png)
3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
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Overview
Description
3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is an active pharmaceutical intermediate . It has a molecular formula of C9H9NOS and a molecular weight of 179.24.
Synthesis Analysis
The synthesis of related compounds has been carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction was monitored by thin-layer chromatography (TLC). The determination of related impurities was done by HPLC .Molecular Structure Analysis
The molecular structure of 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is represented by the InChI code: 1S/C9H9NOS/c11-6-10-8-5-12-9-4-2-1-3-7(8)9/h5H,1-4H2 .Chemical Reactions Analysis
The reactivity of related products towards some chemical reagents has been studied to afford new heterocyclic derivatives . For example, the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate gave oxobutanamide derivatives .Scientific Research Applications
Organic Electronics and Charge Carrier Mobility
One significant area of research involving benzothiophene derivatives like 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is in the field of organic electronics. A study by Tsutsui et al. (2016) examined the structural and electronic properties of four isomers of didodecyl[1]benzothieno[3,2-b][1]benzothiophene, revealing the impact of molecular packing on charge carrier transport. This research indicated an unprecedented high average interfacial mobility, promising advancements in organic electronics Tsutsui et al., 2016.
Synthetic Chemistry Innovations
In synthetic chemistry, benzothiophenes serve as heterocyclic constituents for various important molecules. A study by Shrives et al. (2017) demonstrated a novel precursor approach for C3-functionalized benzothiophenes, using benzothiophene S-oxides and achieving complete regioselectivity under metal-free conditions. This method marks a significant advancement in the efficient construction of molecules with potential applications in addressing modern medical challenges Shrives et al., 2017.
Materials Science and Heterocyclic Derivatives
The development of novel approaches to benzothiophene derivatives is crucial for materials science. Research by Gabriele et al. (2011) outlined methods based on heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols, offering pathways to (E)-2-(1-alkenyl)benzothiophenes and 2-alkoxymethylbenzothiophenes. These derivatives have potential applications in creating new materials with specialized properties Gabriele et al., 2011.
Mechanism of Action
properties
IUPAC Name |
3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-6-10-8-5-12-9-4-2-1-3-7(8)9/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYVUJLLUPXCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene |
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